5-(5,6,7,8-Tetrahydroquinazolin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione
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Overview
Description
5-(5,6,7,8-Tetrahydroquinazolin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is a complex heterocyclic compound Heterocyclic compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5,6,7,8-Tetrahydroquinazolin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione typically involves the reaction of bis-benzylidene cyclohexanones with guanidine hydrochloride in the presence of sodium hydride (NaH) in dimethylformamide (DMF) as a solvent . This reaction occurs under mild conditions and is characterized by excellent yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to obtain the desired product in large quantities.
Chemical Reactions Analysis
Types of Reactions
5-(5,6,7,8-Tetrahydroquinazolin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in a suitable solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may yield fully hydrogenated derivatives.
Scientific Research Applications
5-(5,6,7,8-Tetrahydroquinazolin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antitubercular activities.
Medicine: Investigated for its potential use in treating diseases such as tuberculosis and diabetes.
Mechanism of Action
The mechanism of action of 5-(5,6,7,8-Tetrahydroquinazolin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit enzymes such as dihydrofolate reductase (DHFR) and pantothenate kinase (Mt PanK), which are essential for the survival of Mycobacterium tuberculosis . This inhibition disrupts the metabolic processes of the bacteria, leading to their death.
Comparison with Similar Compounds
Similar Compounds
2-Morpholino-5,6,7,8-tetrahydroquinazolin-4-amine: Known for its hypoglycemic activity.
7,7-Dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-4-yl derivatives: Studied for their antibacterial and antitubercular activities.
Uniqueness
5-(5,6,7,8-Tetrahydroquinazolin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is unique due to its fused ring structure, which imparts distinct chemical and biological properties. Its ability to inhibit multiple enzymes involved in bacterial metabolism makes it a promising candidate for developing new antibacterial agents.
Properties
IUPAC Name |
5-(5,6,7,8-tetrahydroquinazolin-4-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c19-13-9-5-18(6-10(9)14(20)17-13)12-8-3-1-2-4-11(8)15-7-16-12/h7,9-10H,1-6H2,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQBCQNDKQIGUAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CC4C(C3)C(=O)NC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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